Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI)
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Overview
Description
Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) is a steroidal compound with a complex structure. It is a derivative of androstane, featuring hydroxyl and acetyloxy functional groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) typically involves multiple steps starting from simpler steroidal precursors. One common approach is the hydroxylation of androst-5-en-17-one at the 7-position, followed by acetylation at the 3-position. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the desired substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, influencing gene expression and cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Similar Compounds
Androstenediol: An endogenous weak androgen and estrogen steroid hormone.
Androstenedione: A precursor to testosterone and estrone.
Androstanediol: A metabolite of dihydrotestosterone with estrogenic activity.
Biological Activity
Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) is a steroid compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This compound is a derivative of androstane and exhibits significant potential in various therapeutic applications, including antimicrobial, anticancer, and anabolic activities.
Chemical Structure and Properties
The chemical structure of Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) can be represented as follows:
- Molecular Formula : C21H30O3
- Molecular Weight : 342.47 g/mol
- IUPAC Name : 3-(Acetyloxy)-7-hydroxy-androst-5-en-17-one
This compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of the acetoxy group at position 3 and the hydroxy group at position 7 are critical for its interaction with biological targets.
Anticancer Activity
The antiproliferative activity of steroidal compounds has been extensively studied. A research article reported that certain androstane derivatives demonstrated significant anticancer effects against human cancer cell lines. The study highlighted that modifications in the triazole ring structure could enhance the antiproliferative action of these compounds . While specific data on Androst-5-en-17-one's anticancer activity is scarce, its structural characteristics imply potential effectiveness in inhibiting cancer cell growth.
Anabolic Activity
Androstane derivatives are also known for their anabolic properties. For instance, 17β-Hydroxy-5α-androst-1-en-3-one (1-testosterone), a related compound, has been shown to possess potent androgenic and anabolic effects in animal models . The anabolic-to-androgenic ratio (AAR) is a crucial metric for assessing these properties; compounds with higher AARs are preferred for therapeutic applications aimed at muscle growth and performance enhancement.
Case Studies
- Antimicrobial Efficacy : A study on nitrogen-containing 5α-androstane derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting that structural modifications can significantly enhance antimicrobial potency .
- Anticancer Screening : Another investigation screened various androstane derivatives for anticancer activity against three human cancer cell lines. While no specific structure-activity relationship was established for Androst-5-en-17-one, the findings indicated that certain substitutions could lead to improved antiproliferative effects .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-17,19,23H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQJNRDLUNFGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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